molecular formula C9H13N B032423 Cumylamine CAS No. 585-32-0

Cumylamine

カタログ番号: B032423
CAS番号: 585-32-0
分子量: 135.21 g/mol
InChIキー: KDFDOINBXBEOLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シス-エポキシコハク酸: は、エポキシド類に属する有機化合物です。これは、コハク酸部分に融合したオキシラン環の存在によって特徴付けられます。この化合物は、その独特の化学的特性と、さまざまな生化学的および産業的プロセスにおける中間体としての役割により、大きな関心を集めています。

準備方法

合成経路と反応条件: シス-エポキシコハク酸は、マレイン酸またはマレイン酸無水物のエポキシ化によって合成できます。反応は通常、過酢酸または過ギ酸などの過酸を酸化剤として使用します。反応条件は、一般的に、シス-エポキシドの選択的形成を確実にするために、制御された温度とpHが含まれます。

工業生産方法: 工業的には、シス-エポキシコハク酸は、しばしば微生物の生体触媒を用いて生産されます。シス-エポキシコハク酸加水分解酵素を発現する細菌株は、マレイン酸のシス-エポキシコハク酸への変換を触媒するために使用されます。 この生体触媒プロセスは、その高い収率と選択性、および環境に優しい性質のために好まれています .

化学反応の分析

Ruthenium-Catalyzed C–H Alkenylation

Cumylamine undergoes regioselective alkenylation at the ortho-position of its aromatic ring under ruthenium catalysis:

  • Reaction conditions : RuCl₃·3H₂O, Cs₂CO₃, CH₃CN (reflux).
  • Mechanism : The amino group acts as a directing group, coordinating with the Ru catalyst to facilitate C–H activation .

Table 2: Alkenylation Products and Yields

SubstrateCatalystProduct (Alkenylation Position)Yield (%)
This compoundRuCl₃·3H₂OOrtho-alkenylated this compound75–85

NH₂ Bond Activation by High-Valent Co(III) Complexes

This compound participates in a rare NH₂ bond activation reaction with a dinuclear Co(III) complex, leading to deaminative formation of alkyl chlorides and alkenes:

  • Reaction pathway :
    • Oxidative cleavage of the NH₂ bond forms an azetidinium ion intermediate.
    • Subsequent nucleophilic attack by Cl⁻ or elimination yields products .

Table 3: Products from Co(III)-Mediated Activation

SubstrateReaction ConditionsMajor ProductYield (%)
This compoundCo(III) complex, Cl⁻1-Phenyl-1-propene40–50

Carbylamine Reaction

This compound, as a primary amine, undergoes the carbylamine reaction with chloroform and a strong base (e.g., KOH) to form isocyanides:

  • Reaction mechanism :
    • Chloroform undergoes dehydrohalogenation to form dichlorocarbene.
    • Electrophilic attack on the amine nitrogen followed by elimination produces isocyanides .

Table 4: Carbylamine Reaction Parameters

ReactantReagentTemperatureProduct
This compoundCHCl₃, KOHRefluxCumyl isocyanide

Mechanistic Insights

  • Steric effects : this compound’s bulky isopropyl group hinders nucleophilic attack at tertiary α-carbon centers, favoring selective alkenylation or substitution at less hindered sites .
  • Catalytic roles : The amino group’s lone pairs enable coordination with transition metals (e.g., Ru, Co), directing reactions to specific positions .

科学的研究の応用

シス-エポキシコハク酸は、科学研究において幅広い用途を持っています。

作用機序

シス-エポキシコハク酸の主な作用機序には、シス-エポキシコハク酸加水分解酵素による加水分解が関与します。酵素は、エポキシド環の開裂を触媒し、酒石酸が生成されます。酵素の活性部位には通常、環開裂反応を促進するアミノ酸(アスパラギン酸、ヒスチジン、グルタミン酸)の触媒的三者が含まれています。 酵素のシス-エポキシド配置に対する特異性は、目的の生成物の選択的形成を保証します .

類似化合物との比較

類似化合物:

    トランス-エポキシコハク酸: エポキシド環の配置が異なります。

    マレイン酸: シス-エポキシコハク酸の合成に使用される前駆体です。

    コハク酸: エポキシド環は欠損していますが、コハク酸部分を共有しています。

独自性: シス-エポキシコハク酸は、シス-エポキシド配置により、独特の化学反応性と生物活性を与えられています。 エナンチオマー的に純粋な酒石酸を生成するために選択的加水分解を受ける能力は、他の類似化合物とは異なります .

生物活性

Cumylamine, a compound derived from the amine family, has garnered attention in recent years due to its association with synthetic cannabinoid receptor agonists (SCRAs). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (chemical formula: C10H15N) is characterized by its branched structure, which includes a cumyl group attached to an amine. This unique configuration contributes to its reactivity and biological activity, particularly in the context of synthetic cannabinoids.

This compound acts primarily as a precursor for several SCRAs. These compounds exert their effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors, which are part of the endocannabinoid system. The activation of these receptors leads to various physiological responses, including modulation of neurotransmitter release and changes in neuronal excitability.

Key Mechanisms:

  • CB1 Receptor Agonism : this compound derivatives such as CUMYL-4CN-BINACA exhibit high affinity for CB1 receptors, leading to significant pharmacological effects. For instance, CUMYL-4CN-BINACA has an EC50 value of 0.58 nM at CB1 receptors, indicating potent agonistic activity .
  • CB2 Receptor Activity : While primarily acting on CB1 receptors, some this compound derivatives also interact with CB2 receptors, albeit with lower potency .

Biological Effects

The biological effects of this compound and its derivatives have been examined in various studies. Notably, the following effects have been reported:

  • Neurobehavioral Effects : Research indicates that compounds like CUMYL-4CN-BINACA can induce hypothermia and pro-convulsant effects in rodent models. These effects are dose-dependent and highlight the potential risks associated with high doses .
  • Behavioral Changes : Observations from animal studies reveal alterations in general behavior such as aggressiveness, grooming behavior suppression, and other neurological responses following administration of this compound derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study 1: Pharmacological Profile of CUMYL-4CN-BINACA

  • Objective : To evaluate the binding affinity and functional activity at cannabinoid receptors.
  • Findings : CUMYL-4CN-BINACA demonstrated a maximum response at CB1 receptors greater than that of CP 55,940 (a known cannabinoid), indicating higher intrinsic activity .

Study 2: Neurobehavioral Assessment

  • Objective : To assess the impact of this compound derivatives on mouse behavior.
  • Findings : Mice treated with CUMYL-4CN-BINACA exhibited significant changes in locomotor activity and increased seizure susceptibility at low doses. The study utilized a modified Racine scale for scoring seizure severity .

Data Tables

The following table summarizes key pharmacological parameters related to this compound derivatives:

CompoundEC50 (nM)Ki (nM)Primary ReceptorEffects Observed
CUMYL-4CN-BINACA0.582.6CB1Hypothermia, seizures
CP 55,940--CB1Control compound
CUMYL-PICA--CB1Behavioral changes

特性

IUPAC Name

2-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFDOINBXBEOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207216
Record name Benzenemethanamine, alpha,alpha-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-32-0
Record name Cumylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, alpha,alpha-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 585-32-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, alpha,alpha-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cumylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cumylamine
Reactant of Route 3
Cumylamine
Reactant of Route 4
Cumylamine
Reactant of Route 5
Cumylamine
Reactant of Route 6
Cumylamine
Customer
Q & A

Q1: What is the significance of the cumylamine structure in the context of synthetic cannabinoid receptor agonists (SCRAs)?

A: this compound serves as a key structural motif in several potent SCRAs. For instance, CUMYL-4CN-BINACA, a this compound derivative, demonstrates high potency as a CB1 receptor agonist with a Ki of 2.6 nM and EC50 of 0.58 nM. [] This compound exhibits concerning pro-convulsant effects in mice at remarkably low doses, highlighting the potential risks associated with this class of compounds. []

Q2: How does the presence of a free amino group in this compound influence its reactivity in organic synthesis?

A: The free amino group in this compound plays a crucial role in directing regioselective reactions. In ruthenium-catalyzed alkenylation, it acts as a directing group, facilitating the selective alkenylation of the ortho-position on the aromatic ring. [] This directing ability stems from the coordination of the amino group to the ruthenium catalyst, bringing the catalyst in close proximity to the target C-H bond. []

Q3: Can you elaborate on the catalytic applications of metal complexes containing this compound-derived ligands?

A: Cationic iridium and rhodium complexes bearing C-N chelating ligands derived from this compound display significant catalytic activity in the hydrogenation of unsaturated carbon-nitrogen bonds. [] For example, the complex [Cp*Ir(NCCH3){κ2(N,C)-NH2CR2-2-C6H4}]+SbF6– demonstrated superior catalytic activity compared to an analogous N-N chelating iridium complex in the hydrogenation of N-(1-phenylethylidene)benzylamine. [] This highlights the potential of this compound-derived ligands in developing efficient catalysts for important organic transformations.

Q4: What are the synthetic routes employed for the preparation of this compound derivatives and what challenges do they present?

A: One approach to synthesize p,p′-disubstituted azocumenes, which are precursors to various this compound derivatives, involves the reaction of p-substituted cumylamines with iodine pentafluoride. [] Another method involves the conversion of 4-(5-isoxazolyl)benzonitrile to the corresponding this compound derivative using CeCl3-MeLi in THF. [] Scaling up these reactions, particularly those involving organometallic reagents, often requires careful optimization to ensure reproducibility and safety. []

Q5: How does the structure of the 1,4-diene influence the regio- and stereoselectivity in palladium-catalyzed asymmetric allylic C-H alkylation reactions with aldehydes using this compound as a base?

A: The choice of 1,4-diene significantly impacts both the regio- and stereochemical outcome of the palladium-catalyzed asymmetric allylic C-H alkylation reaction. [] Aryl and alkyl substituted 1,4-dienes generally provide good to excellent enantioselectivities, but the presence of certain substituents like a terminal phenyl group can diminish the regio- and E/Z-selectivities. [] Understanding these subtle effects is crucial for developing efficient synthetic strategies for chiral α-quaternary carbonyl compounds.

Q6: What are the potential implications of the pro-convulsant activity observed with CUMYL-4CN-BINACA?

A: The potent pro-convulsant effect of CUMYL-4CN-BINACA, observed at doses lower than previously reported for other SCRAs, raises significant concerns about its potential toxicity in humans. [] This underscores the need for continued research to understand the structure-activity relationships within this class of compounds and to develop strategies for mitigating their potential harms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。